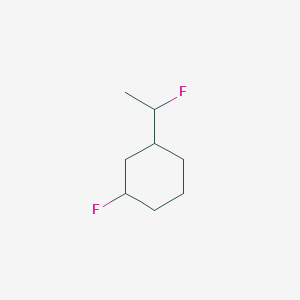
Cyclohexyltrimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyltrimethylsilane is an organosilicon compound with the molecular formula C₉H₂₀Si. It is characterized by a cyclohexyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexyltrimethylsilane can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert atmospheric conditions to prevent moisture interference. The general reaction is as follows:
C6H11MgBr+(CH3)3SiCl→C6H11Si(CH3)3+MgBrCl
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the careful control of temperature and pressure to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyltrimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silicon atom in this compound can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: Halogenated silanes and other functionalized silanes.
Applications De Recherche Scientifique
Cyclohexyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: this compound is employed in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which cyclohexyltrimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. These interactions are crucial in applications such as drug delivery, where the compound can enhance the stability and bioavailability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Trimethylsilane: Similar in structure but lacks the cyclohexyl group, making it less bulky and less hydrophobic.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Cyclohexyldimethylsilane: Similar but with one less methyl group, affecting its steric and electronic properties.
Uniqueness: Cyclohexyltrimethylsilane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic characteristics. These properties make it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
10151-74-3 |
|---|---|
Formule moléculaire |
C9H20Si |
Poids moléculaire |
156.34 g/mol |
Nom IUPAC |
cyclohexyl(trimethyl)silane |
InChI |
InChI=1S/C9H20Si/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
Clé InChI |
OOHJXNKKHVHEFP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)

![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13986706.png)
